molecular formula C11H16ClN3O B1487450 (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride CAS No. 2108308-37-6

(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride

Cat. No.: B1487450
CAS No.: 2108308-37-6
M. Wt: 241.72 g/mol
InChI Key: HBPMQOBJIZISNA-CVLICLBHSA-N
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Description

(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of a pyrazin-2-yloxy group, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

(1R,5S)-3-pyrazin-2-yloxy-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-2-9-6-10(5-8(1)14-9)15-11-7-12-3-4-13-11;/h3-4,7-10,14H,1-2,5-6H2;1H/t8-,9+,10?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPMQOBJIZISNA-CVLICLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the pyrazin-2-yloxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The pyrazin-2-yloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activity that could be harnessed for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride

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